molecular formula C14H20O8 B12325257 3,4-Dimethoxyphenyl-beta-d-glucopyranoside

3,4-Dimethoxyphenyl-beta-d-glucopyranoside

Cat. No.: B12325257
M. Wt: 316.30 g/mol
InChI Key: ZDLZDPFUIWTENT-UHFFFAOYSA-N
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Description

3,4-Dimethoxyphenyl beta-D-glucoside is a natural compound found in various plantsThe compound has the molecular formula C14H20O8 and a molecular weight of 316.3 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethoxyphenyl beta-D-glucoside can be synthesized through the glycosylation of 3,4-dimethoxyphenol with a suitable glycosyl donor. The reaction typically involves the use of a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2) under anhydrous conditions . The reaction is carried out at low temperatures to prevent decomposition of the reactants and to ensure high yield.

Industrial Production Methods

Industrial production of 3,4-Dimethoxyphenyl beta-D-glucoside often involves extraction from natural sources such as the herbs of Phyllanthus emblica. The extraction process includes maceration with solvents like methanol, followed by purification using column chromatography .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxyphenyl beta-D-glucoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it into corresponding alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted phenyl glucosides.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxyphenyl beta-D-glucoside involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

3,4-Dimethoxyphenyl beta-D-glucoside can be compared with other similar compounds such as:

These comparisons highlight the unique structural and functional aspects of 3,4-Dimethoxyphenyl beta-D-glucoside, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O8/c1-19-8-4-3-7(5-9(8)20-2)21-14-13(18)12(17)11(16)10(6-15)22-14/h3-5,10-18H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLZDPFUIWTENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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